Cas no 40280-57-7 (1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride)

1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride is a synthetic organic compound featuring a naphthalene core substituted with an amine group. Its hydrochloride salt form enhances stability and solubility, making it suitable for various chemical and pharmaceutical applications. The compound's rigid naphthalene structure contributes to its potential as a building block in medicinal chemistry, particularly in the development of bioactive molecules. The presence of the tertiary amine group allows for further functionalization, enabling its use in ligand design or as an intermediate in complex syntheses. Its well-defined crystalline properties facilitate purification and characterization, ensuring consistency in research and industrial processes.
1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride structure
40280-57-7 structure
Product Name:1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride
CAS No:40280-57-7
MF:C12H14ClN
MW:207.699262142181
CID:1037008
PubChem ID:23292569
Update Time:2025-06-15

1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(Naphthalen-1-yl)ethanamine hydrochloride
    • 1-(1-Naphthyl)ethanamine hydrochloride (1:1)
    • 1-(Naphthalen-1-yl)ethanaMine HCl
    • 1-(phthalen-1-yl)ethamine hydrochloride
    • 1-naphthalen-1-ylethanamine hydrochloride
    • 1-Naphthalenemethanamine, alpha-methyl-, hydrochloride
    • FT-0771235
    • 1-(1-naphthalenyl)ethanamine hydrochloride
    • SCHEMBL607840
    • A840375
    • SB78460
    • SB46307
    • AKOS016008731
    • 1-(Naphthalen-1-yl)ethanaminehydrochloride
    • SCHEMBL6060452
    • BCP19539
    • 1-Naphthalenemethanamine, -methyl-, hydrochloride
    • 1-(naphthalen-1-yl)ethan-1-amine hydrochloride
    • 3-AMINO-2-METHYLACETANILIDE
    • 1-(1-naphthyl)ethylamine hydrochloride
    • 40280-57-7
    • A828680
    • 1-naphthalen-1-ylethanamine;hydrochloride
    • DB-071382
    • DB-328667
    • 1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride
    • MDL: MFCD22421530
    • Inchi: 1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H
    • InChI Key: ZTNKTVBJMXQOBQ-UHFFFAOYSA-N
    • SMILES: Cl.NC(C)C1C=CC=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 207.0814771g/mol
  • Monoisotopic Mass: 207.0814771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride Security Information

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1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride Related Literature

Additional information on 1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride

Introduction to 1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride (CAS No. 40280-57-7)

1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 40280-57-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of substituted amine derivatives, featuring a naphthalene core with additional functional groups that contribute to its unique chemical and biological properties. The hydrochloride salt form enhances its solubility in aqueous systems, making it a versatile intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.

The structural framework of 1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride consists of a methyl-substituted naphthalene ring connected to an ethylamine moiety, which is further protonated to form the hydrochloride salt. This arrangement imparts both lipophilicity and basicity, characteristics that are often exploited in drug design for optimizing bioavailability and receptor binding affinity. The naphthalene moiety, known for its aromatic stability and electronic properties, serves as a scaffold that can be modified to fine-tune the pharmacokinetic and pharmacodynamic profiles of derived compounds.

In recent years, there has been growing interest in amine derivatives as pharmacophores due to their broad spectrum of biological activities. 1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride has emerged as a compound of interest in the development of novel therapeutic agents. Its structural motif is reminiscent of molecules that have shown promise in treating neurological disorders, where modulation of neurotransmitter systems is key. The presence of the naphthalene ring suggests potential interactions with nuclear receptors or enzymes involved in metabolic pathways, making it a valuable scaffold for structure-based drug design.

One of the most compelling aspects of 1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride is its potential role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactive sites—primarily the amine group and the aromatic ring—to introduce additional functional groups or linkages, thereby generating libraries of derivatives with tailored properties. This approach is particularly relevant in high-throughput screening programs aimed at identifying lead compounds for further development.

The compound's solubility profile, enhanced by the hydrochloride salt form, facilitates its use in solution-phase reactions and biological assays. This property is crucial for evaluating its interaction with biological targets such as proteins and enzymes. Furthermore, the stability of the naphthalene ring under various conditions makes it a reliable component in synthetic pathways, ensuring consistent yields and purity levels necessary for pharmaceutical applications.

Recent studies have begun to explore the pharmacological potential of 1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride by investigating its effects on model systems. Preliminary findings suggest that this compound may exhibit modulatory activity on certain neurotransmitter receptors, which could be relevant for conditions such as depression or anxiety disorders. While these findings are preliminary and require further validation, they underscore the importance of continued research into this class of compounds.

The synthesis of 1-Methyl-1-naphthalen-1-yl-ethylamine hydrochloride involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include nucleophilic substitution reactions to introduce the ethylamine group onto the naphthalene core, followed by quaternization to form the hydrochloride salt. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, reducing byproduct formation and enhancing overall yields.

The compound's electronic properties, influenced by the conjugation between the aromatic rings and the amine group, make it an attractive candidate for studying molecular interactions at a quantum mechanical level. Computational chemistry approaches have been employed to model these interactions, providing insights into how modifications to the structure might influence biological activity. Such computational studies are increasingly integral to drug discovery pipelines, complementing experimental efforts.

In conclusion, 1-Methyl-1-naphthalen-1-yIlethylamine hydrochloride (CAS No. 40280 57 7) represents a fascinating molecule with potential applications across multiple domains of pharmaceutical research. Its unique structural features offer opportunities for designing novel therapeutics targeting neurological and metabolic disorders. As research progresses, further elucidation of its biological profile will undoubtedly expand its utility in both academic and industrial settings.

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